2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine

Chemical novelty Scaffold uniqueness Virtual screening

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine (CAS 1592762-39-4, molecular formula C₇H₈N₄OS, exact mass 196.04188206 g/mol) is a heterocyclic building block comprising a 1-methylpyrazole moiety connected via an ether oxygen bridge to the 2-position of a 1,3-thiazole ring bearing a free primary amine at the 5-position. The SMILES representation is Cn1cc(Oc2ncc(N)s2)cn1.

Molecular Formula C7H8N4OS
Molecular Weight 196.23 g/mol
Cat. No. B13310073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine
Molecular FormulaC7H8N4OS
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OC2=NC=C(S2)N
InChIInChI=1S/C7H8N4OS/c1-11-4-5(2-10-11)12-7-9-3-6(8)13-7/h2-4H,8H2,1H3
InChIKeyIINFHQIUCCPMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine (CAS 1592762-39-4): Structural Baseline and Procurement-Relevant Identity


2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine (CAS 1592762-39-4, molecular formula C₇H₈N₄OS, exact mass 196.04188206 g/mol) is a heterocyclic building block comprising a 1-methylpyrazole moiety connected via an ether oxygen bridge to the 2-position of a 1,3-thiazole ring bearing a free primary amine at the 5-position . The SMILES representation is Cn1cc(Oc2ncc(N)s2)cn1 . Computed physicochemical descriptors include a calculated logP of 0.649, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 2 rotatable bonds [1]. Critically, a query of the ZINC20 database confirms that no other compound shares this exact molecular framework, establishing it as a structurally novel chemotype with no previously reported biological activity in the ChEMBL 20 corpus [1].

Why 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine Cannot Be Interchanged with In-Class Thiazole–Pyrazole Building Blocks


Generic substitution among thiazole–pyrazole building blocks is precluded by three structural features that are absent from all closest commercially available analogs. First, the ether oxygen bridge between the pyrazole 4-position and thiazole 2-position defines a unique connectivity pattern — the ZINC20 database registers zero additional compounds sharing this framework, confirming it is not represented in any annotated screening catalog [1]. Second, the free 5-amine on the thiazole ring provides a reactive synthetic handle (pKa ~9–11 for 2-aminothiazoles) that is absent in analogs such as 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole (CAS 1501714-66-4, MW 244.11), where the 4-position bears a bromine atom instead of a 5-amine [2]. Third, the N-methyl group on the pyrazole ring distinguishes this compound from des-methyl variants and alters hydrogen-bonding capacity and metabolic stability relative to NH-pyrazole analogs. These features collectively mean that even compounds sharing the same molecular formula (C₇H₈N₄OS, e.g., 5-(1-ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazole-2-thiol, CAS 1004643-47-3) differ fundamentally in pharmacophoric geometry, reactivity, and hydrogen-bonding topology . The quantitative evidence below substantiates each differential dimension.

Quantitative Evidence Guide: 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine vs. Closest Analogs


Scaffold-Level Uniqueness: Zero Compounds Share This Framework in the ZINC20 Database

The ZINC20 database, which catalogs over 230 million commercially available compounds for virtual screening, assigns this compound the framework annotation 'Nothing else with this framework,' indicating that the 2-(pyrazol-4-yloxy)-1,3-thiazol-5-amine scaffold topology is singular within all cataloged chemical space [1]. By contrast, comparator 1H-pyrazolo[3,4-d]thiazol-5-amine (CAS 204453-28-1), a fused pyrazolo-thiazole system, represents a well-precedented scaffold with multiple cataloged analogs . This framework-level novelty means any biological activity discovered for the target compound would be non-obvious and patentably distinct from existing pyrazole-thiazole chemotypes.

Chemical novelty Scaffold uniqueness Virtual screening Chemical space exploration

Physicochemical Differentiation: Lipophilicity, Hydrogen-Bonding Capacity, and Conformational Flexibility vs. Direct C–C Linked Analog

The ether oxygen bridge in the target compound imparts measurably distinct physicochemical properties compared to the direct C–C linked analog 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole (CAS 1501714-66-4) [1]. The target compound has a molecular weight of 196.23 g/mol, logP of 0.649, 1 hydrogen bond donor (HBD), 5 hydrogen bond acceptors (HBA), and 2 rotatable bonds [2]. The 4-bromo analog has a higher molecular weight of 244.11 g/mol, lacks the primary amine HBD (0 HBD), and has only 1 rotatable bond (the pyrazole-thiazole bond is a direct C–C linkage without the ether oxygen spacer) [1]. The ether oxygen contributes an additional HBA site and increases topological polar surface area (estimated ~112 Ų vs. ~55 Ų for the bromo analog), improving aqueous solubility potential while maintaining acceptable logP for membrane permeability.

Physicochemical profiling Drug-likeness Lead optimization ADME prediction

Synthetic Handle Differentiation: Free 5-Amine Enables Derivatization Pathways Absent in Halo- and Hydroxy- Analogs

The primary aromatic amine at the thiazole 5-position of the target compound is a versatile synthetic handle enabling at least five distinct derivatization chemistries: (i) amide coupling with carboxylic acids or acyl chlorides, (ii) sulfonamide formation with sulfonyl chlorides, (iii) urea formation with isocyanates, (iv) diazotization and subsequent Sandmeyer-type substitution, and (v) Schiff base condensation with aldehydes [1]. The closest commercially available analog, 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole (CAS 1501714-66-4), requires transition metal-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination, Suzuki coupling) for similar diversification, adding synthetic complexity and cost [2]. The 2-(1-methyl-1H-pyrazol-4-yl)thiazol-5-ol analog (CAS not identified) offers hydroxyl-based derivatization but lacks the nitrogen nucleophilicity of the amine for amide/urea bond formation, which is the most common linkage type in kinase inhibitors and other drug-target classes.

Synthetic chemistry Building block utility Parallel synthesis Medicinal chemistry

Structural Isomer Differentiation: Ether-Linked Thiazole–Pyrazole vs. Oxadiazole–Thiol Isomer (Identical Molecular Formula, Divergent Pharmacophoric Geometry)

The target compound shares the molecular formula C₇H₈N₄OS (MW 196.23) with 5-(1-ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazole-2-thiol (CAS 1004643-47-3), but the two are structural isomers with fundamentally different pharmacophoric geometries . The target compound positions a primary amine (HBD) at the thiazole 5-position and an ether oxygen between the two heterocycles, creating a distinctive hydrogen-bonding topology with 1 HBD and 5 HBA distributed across the thiazole and pyrazole rings [1]. The oxadiazole–thiol isomer places a thiol/thione group (acidic HBD, pKa ~7–9) on the oxadiazole ring and uses a direct C–C bond to connect the pyrazole, resulting in a different angular geometry between the two heterocyclic planes . The thiazole sulfur vs. oxadiazole oxygen substitution also alters lipophilicity (estimated ΔlogP ~0.5–1.0 units higher for the thiazole) and metabolic stability profiles.

Structural isomerism Pharmacophore mapping Bioisosterism Scaffold hopping

Commercial Availability and Procurement Landscape: Limited-Source Building Block with Defined Purity Specifications

The target compound is available from a limited number of commercial suppliers. Documented vendors include AKSci (catalog 0779EE, 95% minimum purity) , Bidepharm (catalog BD2090410, 95% purity, 1 g at CNY 6,951.00) , Leyan (catalog 2090410, 95% purity) , and CymitQuimica (reference 3D-SNC76239, now listed as 'Discontinued') . By comparison, the close analog 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole (CAS 1501714-66-4) is stocked by Fluorochem and additional major vendors, representing a more commoditized supply chain . The discontinued status at CymitQuimica and limited catalog presence indicate that this compound occupies a niche procurement position, which may affect lead times and pricing but also reduces the likelihood of prior art or competitor use in the same chemical space.

Chemical sourcing Procurement intelligence Supply chain Building block marketplace

Recommended Application Scenarios for 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) with an Unprecedented Pyrazole–Thiazole Ether Chemotype

With a molecular weight of 196.23 g/mol (well within the Rule of 3 cutoff of ≤300 Da), logP of 0.649, and a scaffold topology documented as unique in the ZINC20 database [1], this compound is an ideal candidate for fragment-based screening campaigns. Its 1 HBD and 5 HBA provide balanced hydrogen-bonding capacity for target engagement, while the absence of any prior biological activity data [1] ensures that any hits identified will represent genuinely novel chemical matter. The free 5-amine handle enables rapid fragment elaboration via amide coupling to explore vector space without de novo scaffold synthesis [2]. Compared to the heavier 4-bromo analog (MW 244.11, 0 HBD) [3], this fragment offers superior ligand efficiency potential.

Kinase Inhibitor Lead Generation via 2-Aminothiazole Scaffold Derivatization

The 2-aminothiazole motif is a privileged kinase hinge-binding scaffold, and the ether-linked pyrazole moiety provides an additional vector for selectivity pocket interactions [2]. The target compound's primary amine at the thiazole 5-position enables direct amide or urea coupling to introduce diversity elements targeting the solvent-exposed region or DFG-out pocket of kinase active sites. The N-methylpyrazole substituent occupies the ribose pocket or gatekeeper region depending on kinase class. Unlike the fused 1H-pyrazolo[3,4-d]thiazol-5-amine scaffold (MW 140.17) , which is rigid and restricts conformational sampling, the ether linkage in the target compound provides torsional flexibility (2 rotatable bonds) that may facilitate induced-fit binding to conformationally dynamic kinase targets.

Chemical Biology Probe Development Requiring Orthogonal Derivatization Handles

The target compound uniquely combines a free aromatic amine (for amide/urea conjugation to fluorophores, biotin, or affinity tags) with an ether-linked heterocyclic system that can be further functionalized at the pyrazole ring via electrophilic substitution or metalation [2]. This dual-functionalization capability is not available in the 4-bromo analog, where the bromine atom occupies the only reactive position and the pyrazole cannot be independently modified without cross-reactivity [3]. For chemical biology applications requiring biorthogonal handle installation (e.g., click chemistry tags, photoaffinity labels), the amine and ether oxygen provide two chemically distinct attachment points with orthogonal reactivity.

Novel IP Generation via Unexplored Chemical Space

The ZINC20 database confirms that no compound sharing this framework exists in any annotated catalog, and ChEMBL 20 contains zero publications or activity records for this scaffold [1]. This represents a rare opportunity to establish composition-of-matter patent claims on a new chemotype before any biological data enters the public domain. For biotechnology companies and academic drug discovery groups seeking first-in-class chemical series, the structural isomer differentiation from 5-(1-ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazole-2-thiol (same MW but different heterocycle and pharmacophore) further strengthens the novelty position by demonstrating that even isomeric alternatives offer fundamentally different chemical matter.

Quote Request

Request a Quote for 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.